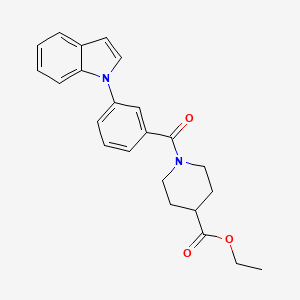

ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

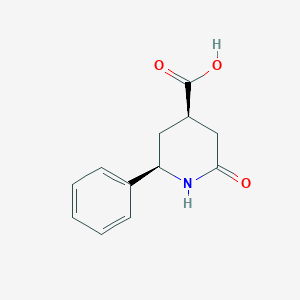

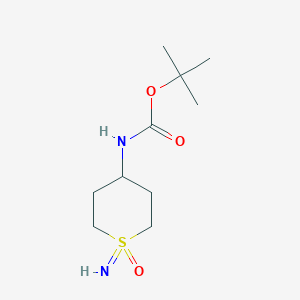

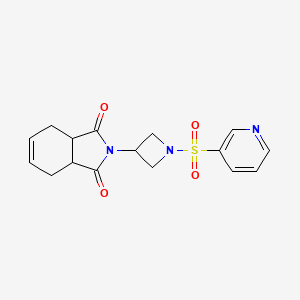

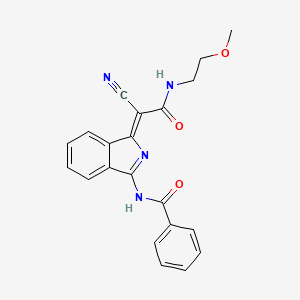

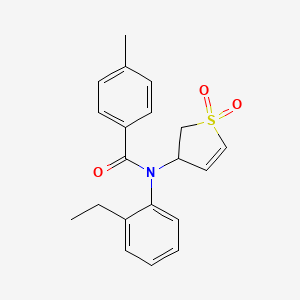

“Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” is a complex organic compound that contains an indole moiety, a benzoyl group, and a piperidine ring . The indole moiety is a prevalent structure in many natural products and drugs, playing a significant role in cell biology . The piperidine ring is a common structure in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The indole moiety is a heterocyclic compound containing a five-membered ring fused to a six-membered ring, one of which is nitrogen . The benzoyl group is a functional group characterized by a phenyl ring bonded to a carbonyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be complex and varied, depending on the reaction conditions and the presence of other reactants. The indole moiety, benzoyl group, and piperidine ring each have distinct reactivity profiles that would influence the overall reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the indole moiety, benzoyl group, and piperidine ring would each contribute to its overall properties .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

Researchers investigated novel compounds, including those structurally similar to "ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate," for their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds demonstrated a cooperative effect on agonist binding and influenced receptor function, suggesting potential applications in therapeutic interventions targeting the cannabinoid system (Price et al., 2005).

Synthesis of Novel Heterocyclic Compounds

Another study focused on the synthesis of pyrano and pyrimidine derivatives from compounds structurally related to "this compound." These synthetic pathways are vital for producing novel compounds with potential biological activities, highlighting the compound's role in medicinal chemistry research (Paronikyan et al., 2016).

Antibacterial and Antifungal Activities

Research into benzothiazole derivatives of compounds structurally related to "this compound" has shown promising antibacterial and antifungal activities. These findings support the exploration of such compounds for developing new antimicrobial agents (Shafi et al., 2021).

Antithrombotic Treatment

A study on derivatives including "ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate" revealed potent and orally active fibrinogen receptor antagonists. These compounds offer a new approach to antithrombotic treatment, especially in the acute phase, by inhibiting platelet aggregation (Hayashi et al., 1998).

Microbial Reduction for Enantioselective Synthesis

The microbial reduction of compounds similar to "this compound" has been studied to produce enantiomerically pure products. This research highlights the potential for microbial processes in achieving high diastereo- and enantioselectivities in synthetic chemistry (Guo et al., 2006).

Future Directions

Future research on “ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” could focus on further elucidating its synthesis, reactivity, and potential biological activities. Given the prevalence of indole moieties, benzoyl groups, and piperidine rings in biologically active compounds, this molecule could have potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .

Properties

IUPAC Name |

ethyl 1-(3-indol-1-ylbenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-28-23(27)18-10-13-24(14-11-18)22(26)19-7-5-8-20(16-19)25-15-12-17-6-3-4-9-21(17)25/h3-9,12,15-16,18H,2,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDDDDVYWOWTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)

![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)

![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)